![molecular formula C27H18O7 B14410769 Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate CAS No. 86031-14-3](/img/structure/B14410769.png)
Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate is an organic compound with the molecular formula C27H18O7. It is a type of ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate can be synthesized through the reaction of benzoic acid with diphenyl carbonate. The reaction typically involves the use of a catalyst such as phosphoric acid or sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve the use of advanced purification techniques such as distillation and chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Nitrobenzoates and halogenated benzoates.
Scientific Research Applications
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The aromatic rings in the compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl carbonate: Similar in structure but lacks the additional ester groups.
Dimethyl 2,2’-(carbonylbis(oxy))dibenzoate: Similar ester structure but with methyl groups instead of phenyl groups.
Uniqueness
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate is unique due to its specific ester configuration and the presence of multiple aromatic rings, which confer distinct chemical and physical properties. These properties make it suitable for various specialized applications in research and industry.
Properties
CAS No. |
86031-14-3 |
|---|---|
Molecular Formula |
C27H18O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
phenyl 2-(2-phenoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C27H18O7/c28-25(31-19-11-3-1-4-12-19)21-15-7-9-17-23(21)33-27(30)34-24-18-10-8-16-22(24)26(29)32-20-13-5-2-6-14-20/h1-18H |
InChI Key |
IERWRYWXPCOFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
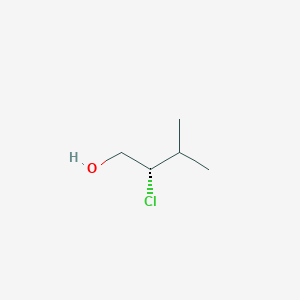
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
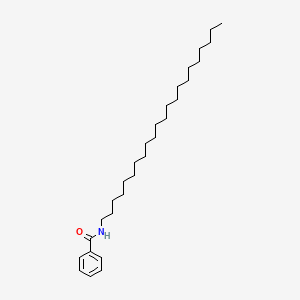
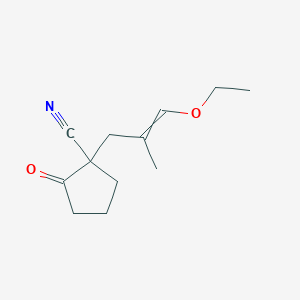
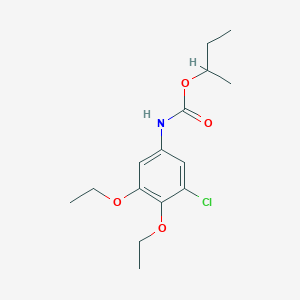
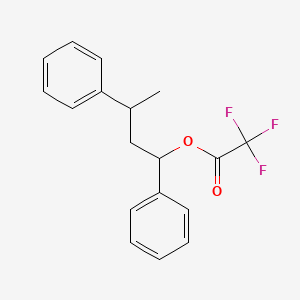
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
